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Compound of Interest

2-chloro-N-(5-fluoro-2-
Compound Name:

methylphenyl)acetamide
CAS No.: 85817-59-0

Cat. No.: B1607134

Get Quote

\ J

CAS Registry Number: 85817-59-0 Role: Electrophilic Building Block / Alkylating Intermediate
Molecular Formula: C

H
CIFNO Molecular Weight: 201.62 g/mol

Executive Summary

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS 85817-59-0) is a specialized
chloroacetamide intermediate used primarily in medicinal chemistry for the synthesis of N-
arylpiperazine acetamide derivatives.[1] Its core ultility lies in its bifunctional nature: it
possesses a lipophilic, electron-withdrawing fluorotoluene scaffold and a highly reactive

-chloroacetamide "warhead."

This compound serves as a critical electrophile in
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reactions, enabling the attachment of pharmacophores (such as piperazines, morpholines, or
imidazoles) to a fluorinated aromatic ring. Such motifs are frequent in CNS-active agents (e.g.,
for sleep disorders or antipsychotics) where the fluorine atom enhances metabolic stability and
blood-brain barrier penetration.

Chemical Profile & Stability

The compound is an alkylating agent.[2] Its stability and reactivity are defined by the inductive
effects of the fluorine and the leaving group ability of the chlorine.

Property Description

Appearance White to off-white crystalline solid (typical).

High electrophilicity at the

Reactivity -carbon due to the carbonyl and chlorine
electron withdrawal. Susceptible to hydrolysis in
strong base.

Soluble in DCM, THF, DMF, Acetonitrile.

Solubilit
Y Sparingly soluble in water.

The 5-fluoro substitution blocks metabolic
) oxidation at the phenyl ring's electron-rich
Metabolic Role N ) )
position, extending the half-life of downstream

APIs.

Store under inert atmosphere (Argon/Nitrogen)
Storage ) o o
at 2-8°C. Moisture sensitive (hydrolysis risk).

Synthetic Utility: The Core Workflow

The synthesis and utilization of CAS 85817-59-0 follow a "Make-and-React" logic. It is rarely
the final product; rather, it is the linker that connects a specific aromatic system to a
nucleophilic amine.

Mechanistic Pathway
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The synthesis involves the Schotten-Baumann acylation of 5-fluoro-2-methylaniline. The
subsequent application involves an

nucleophilic substitution.

Key Considerations:

o Regioselectivity: The reaction of chloroacetyl chloride with the aniline is highly selective for
the nitrogen over the aromatic ring due to the nucleophilicity of the amine.

o Temperature Control: The acylation is exothermic. Low temperature (0°C) is required to
prevent bis-acylation or polymerization.

e Base Selection: A non-nucleophilic base (e.g., DIPEA or solid

) is preferred in the substitution step to avoid side reactions with the alkyl chloride.

Visualization of Reaction Pathways

Step 1: Scaffold Formation

Chloroacetyl Chloride
(Electrophile)

Acylation B
5-Fluoro-2-methylaniline DCM, Et3N, 0°C g CAS 85817-59-0
N Ll
(Nucleophile) (The Scaffold) SN2 Substitution

CHB3CN, K2CO03, Reflux

Step 2: Pharmacophare Coupling

N-Substituted Piperazine
(Target Nucleophile)

N-Arylpiperazine Acetamide
(Bioactive Core)

Click to download full resolution via product page

Figure 1: Synthetic pathway transforming the aniline precursor into the bioactive piperazine
pharmacophore via CAS 85817-59-0.
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Experimental Protocols
Protocol A: Synthesis of CAS 85817-59-0

Rationale: This protocol uses a biphasic or anhydrous system to neutralize the HCI byproduct
immediately, driving the equilibrium forward.

Reagents:

5-Fluoro-2-methylaniline (1.0 eq)[3]

Chloroacetyl chloride (1.1 eq)[3][4]

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

Preparation: Dissolve 5-fluoro-2-methylaniline in anhydrous DCM (10 mL/g) in a round-
bottom flask under Nitrogen. Add TEA (1.2 eq).

» Addition: Cool the solution to 0°C using an ice bath. Add chloroacetyl chloride (1.1 eq)
dropwise over 30 minutes. Note: Rapid addition causes exotherms that may lead to
impurities.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
by TLC (Hexane:EtOAc 3:1).

o Workup: Quench with water. Wash the organic layer successively with 1N HCI (to remove
unreacted aniline), saturated

(to remove acids), and brine.

 Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Downstream Coupling (General Procedure)
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Rationale: Uses a weak inorganic base in a polar aprotic solvent to facilitate

displacement of the chloride.

Reagents:

CAS 85817-59-0 (1.0 eq)

Secondary Amine (e.g., N-Boc-piperazine or Morpholine) (1.1 eq)

Potassium Carbonate (

) (2.0 eq)

Potassium lodide (KI) (0.1 eq, catalytic)

Acetonitrile (
) or DMF

Step-by-Step:

Setup: Suspend CAS 85817-59-0, the secondary amine, and

in Acetonitrile.

Catalysis: Add catalytic KI. Mechanism: Kl generates the more reactive alkyl iodide in situ
(Finkelstein reaction), accelerating the substitution.

Reflux: Heat to reflux (approx. 80°C) for 6-12 hours.

Isolation: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

Purification: Purify via silica gel column chromatography.

Applications in Drug Discovery

The 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide moiety is a specific instance of the
"Aniline-Linker-Amine" triad found in several patent classes for CNS disorders.
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o Sleep Disorder Therapeutics: Patent literature suggests that N-arylpiperazine acetamides

(derived from this intermediate) act as serotonin modulators or antagonists. The 5-fluoro
group prevents rapid hydroxylation, extending the duration of action.

» Kinase Inhibition: Similar halo-acetamide motifs are used as covalent warheads in targeted

covalent inhibitors (TCIs), aiming for cysteine residues in the ATP-binding pocket of kinases.

Sigma Receptor Ligands: Chloroacetamide derivatives are often precursors to sigma
receptor ligands used in imaging and neuroprotection studies.

Safety & Handling (Critical)

Hazard Class: Skin Sensitizer / Irritant / Potential Carcinogen (Alkylating Agent).

Mechanism of Toxicity: As an alkylating agent, this compound can react with nucleophilic
residues (DNA bases, proteins) in biological tissues.

Inhalation: Strictly use a fume hood. Chloroacetamides are potent lachrymators and
respiratory irritants.

Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavenger
solutions (e.g., thiols) to deactivate the alkyl chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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